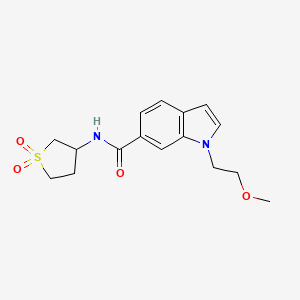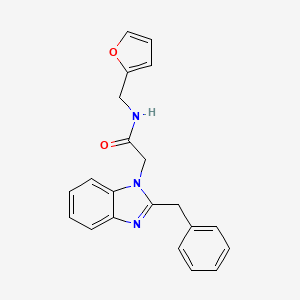![molecular formula C23H21N5O3S B14954364 4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B14954364.png)
4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with phenylsulfonyl and triazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-{[(phenylsulfonyl)amino]methyl}benzamide.
Introduction of the Triazole Group: The intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction of nitro groups yields amines.
科学研究应用
4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with protein active sites, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-{[(Phenylsulfonyl)amino]methyl}benzamide: Lacks the triazole group but shares the phenylsulfonyl and benzamide core.
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]benzamide: Lacks the phenylsulfonyl group but contains the triazole and benzamide core.
Uniqueness
4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is unique due to the presence of both the phenylsulfonyl and triazole groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C23H21N5O3S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
4-(benzenesulfonamidomethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N5O3S/c29-23(27-21-12-8-19(9-13-21)15-28-17-24-16-25-28)20-10-6-18(7-11-20)14-26-32(30,31)22-4-2-1-3-5-22/h1-13,16-17,26H,14-15H2,(H,27,29) |
InChI 键 |
MTWCPALZOYSONH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14954286.png)
![3-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B14954290.png)
![N-(5-Chloro-2-methoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B14954293.png)
![N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B14954296.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B14954316.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B14954317.png)
![2-(N-Methyl4-ethoxybenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B14954325.png)
![2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14954333.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954341.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14954352.png)

![(2Z)-6-(4-fluorobenzyl)-2-(3-methoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14954378.png)
![7-[(4-Fluorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B14954391.png)
